molecular formula C8H10O2S B12216204 3-(2-Thienyl)butanoic acid

3-(2-Thienyl)butanoic acid

Cat. No.: B12216204
M. Wt: 170.23 g/mol
InChI Key: VWMZCEMRLKMQKY-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)butanoic acid: is an organic compound with the molecular formula C₈H₁₀O₂S. It features a thiophene ring, a five-membered ring containing sulfur, attached to a butanoic acid chain. This compound is part of the thiophene family, known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(thiophen-2-yl)butanoic acid typically involves the reaction of thiophene derivatives with butanoic acid precursors. One common method is the condensation reaction between thiophene-2-carboxaldehyde and malonic acid in the presence of a base, followed by decarboxylation .

Industrial Production Methods: Industrial production of 3-(thiophen-2-yl)butanoic acid may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Thiophen-2-yl)butanoic acid can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(thiophen-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid
  • 2-(Thiophen-2-yl)acetic acid
  • 3-(Thiophen-2-yl)propanoic acid

Comparison: 3-(Thiophen-2-yl)butanoic acid is unique due to its specific butanoic acid chain, which imparts distinct chemical and physical properties. Compared to thiophene-2-carboxylic acid, it has a longer carbon chain, affecting its solubility and reactivity.

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

3-thiophen-2-ylbutanoic acid

InChI

InChI=1S/C8H10O2S/c1-6(5-8(9)10)7-3-2-4-11-7/h2-4,6H,5H2,1H3,(H,9,10)

InChI Key

VWMZCEMRLKMQKY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC=CS1

Origin of Product

United States

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